

Spectroscopic Profile of 4-(2-Aminoethyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2-Aminoethyl)pyridine

Cat. No.: B079904

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for **4-(2-Aminoethyl)pyridine**, a key building block in pharmaceutical and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **4-(2-Aminoethyl)pyridine** by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

The ¹H NMR spectrum of **4-(2-Aminoethyl)pyridine**, typically recorded in deuterated chloroform (CDCl₃) at 400 MHz, reveals five distinct signals corresponding to the different types of protons in the molecule.^[1]

Assignment	Chemical Shift (δ) [ppm]	Description
A	8.487	Protons on the pyridine ring adjacent to the nitrogen atom.
B	7.134	Protons on the pyridine ring meta to the nitrogen atom.
C	2.977	Methylene (-CH ₂) group adjacent to the amino group.
D	2.734	Methylene (-CH ₂) group adjacent to the pyridine ring.
E	1.83	Protons of the primary amine (-NH ₂) group.

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) [ppm]
Data not explicitly available in search results

Note: While a source for the ¹³C NMR spectrum was identified, the specific chemical shift values were not explicitly listed in the provided information. Researchers should refer to spectral databases for detailed peak assignments.[2]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in **4-(2-Aminoethyl)pyridine** by measuring the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the molecule's bonds. The spectrum is typically recorded as a liquid film.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
Specific peak data not available in search results	N-H stretch	Primary Amine
Specific peak data not available in search results	C-H stretch (aromatic)	Pyridine Ring
Specific peak data not available in search results	C-H stretch (aliphatic)	Ethyl Chain
Specific peak data not available in search results	C=N and C=C stretch	Pyridine Ring
Specific peak data not available in search results	N-H bend	Primary Amine
Specific peak data not available in search results	C-H bend	Ethyl Chain and Pyridine Ring

Note: While the presence of IR spectra is confirmed, a detailed peak list was not available in the initial search results. The expected characteristic absorptions are listed based on the known functional groups.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of **4-(2-Aminoethyl)pyridine**. The molecular ion peak confirms the compound's mass, while the fragmentation pattern offers clues to its structure. The data presented here was obtained at an ionization energy of 70 eV.[\[1\]](#)[\[3\]](#)

m/z	Relative Intensity (%)	Possible Fragment
122	Not explicitly stated, but present	[M] ⁺ (Molecular Ion)
93	100.0	[M - CH ₂ NH ₂] ⁺
92	9.1	[M - CH ₂ NH ₂ - H] ⁺
78	3.6	[Pyridine] ⁺
66	7.4	
65	6.6	
51	5.1	
39	7.5	
30	40.0	[CH ₂ NH ₂] ⁺

Experimental Protocols

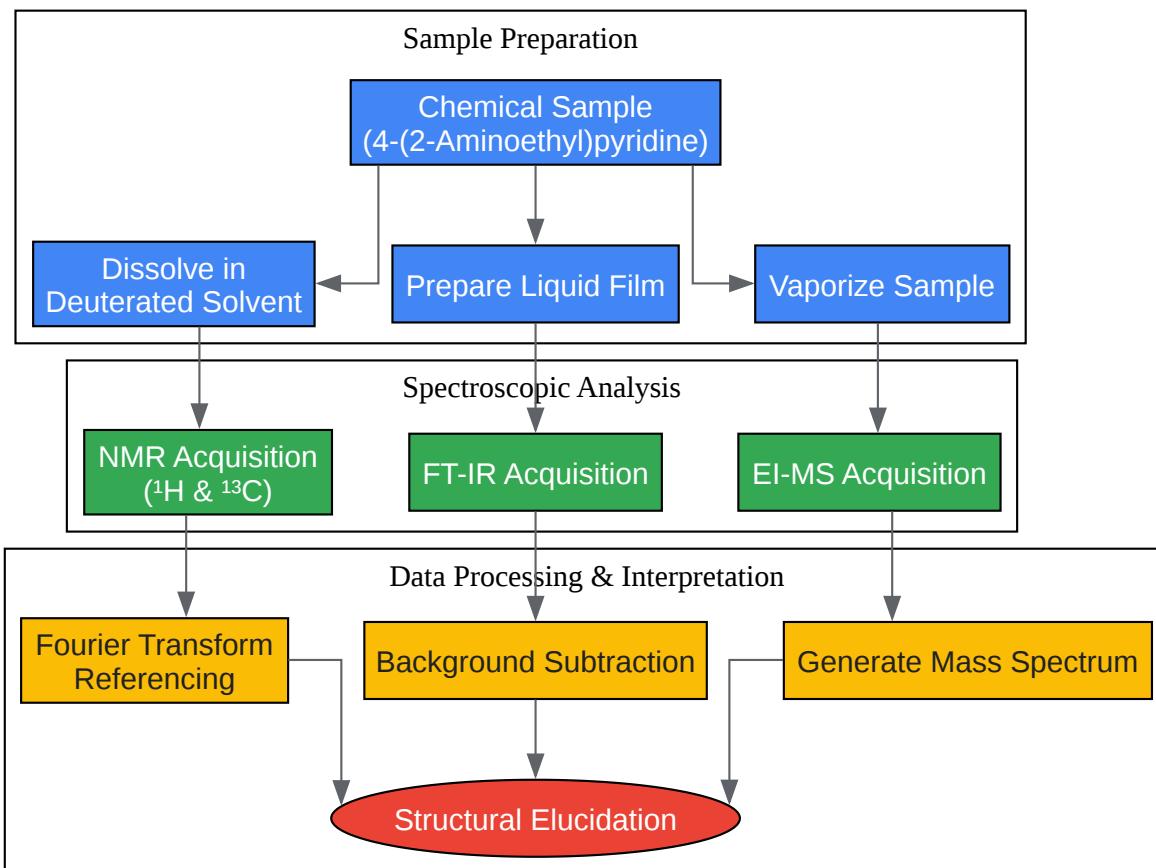
The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

- **Sample Preparation:** Dissolve 5-25 mg of **4-(2-Aminoethyl)pyridine** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The solution should be free of any particulate matter.
- **Instrument Setup:** Place the NMR tube in the spectrometer. The instrument is then tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.
- **Data Acquisition:** For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is commonly used to simplify the ¹³C spectrum to single peaks for each unique carbon.

- Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to produce the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Fourier Transform Infrared (FT-IR) Spectroscopy


- Sample Preparation: As **4-(2-Aminoethyl)pyridine** is a liquid at room temperature, a spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
- Background Spectrum: A background spectrum of the empty sample holder is recorded to account for atmospheric and instrumental absorptions.
- Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the infrared spectrum is recorded.
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the volatile sample is introduced into the ion source of the mass spectrometer, where it is vaporized.
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion (M^+).
- Fragmentation: The excess energy from the electron impact causes the molecular ions to fragment into smaller, characteristic charged fragments.
- Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(2-Aminoethyl)pyridine(13258-63-4) 1H NMR [m.chemicalbook.com]
- 2. 4-(2-Aminoethyl)pyridine(13258-63-4) 13C NMR spectrum [chemicalbook.com]
- 3. 4-(2-Aminoethyl)pyridine [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-(2-Aminoethyl)pyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079904#spectroscopic-data-of-4-2-aminoethyl-pyridine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com